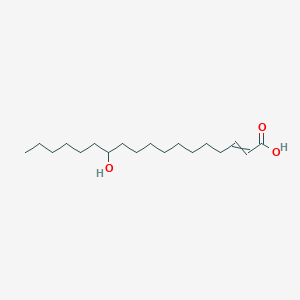

12-Hydroxyoctadec-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

131907-46-5 |

|---|---|

Molecular Formula |

C18H34O3 |

Molecular Weight |

298.5 g/mol |

IUPAC Name |

12-hydroxyoctadec-2-enoic acid |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h13,16-17,19H,2-12,14-15H2,1H3,(H,20,21) |

InChI Key |

YQXHKIKYTYUEJU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(CCCCCCCCC=CC(=O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Hydroxyoctadecenoic Acids

Botanical Sources and Distribution

The castor bean plant, Ricinus communis, is the most well-known and primary commercial source of a specific hydroxyoctadecenoic acid, ricinoleic acid, which is chemically known as 12-hydroxy-9-cis-octadecenoic acid. wikipedia.org The oil extracted from castor beans contains a remarkably high concentration of ricinoleic acid, typically ranging from 85% to 90% of the total fatty acid content in the form of triglycerides. atamanchemicals.commdpi.com This makes castor oil a unique vegetable oil and the principal feedstock for the industrial production of ricinoleic acid and its derivatives. csic.esnih.gov The high content of this hydroxylated fatty acid is a distinguishing feature of the Euphorbiaceae family to which Ricinus communis belongs. csic.esnih.gov The biosynthesis of ricinoleic acid in castor seeds is a subject of significant research, particularly focusing on the oleate (B1233923) 12-hydroxylase enzyme responsible for its production. nih.gov

While Ricinus communis is the most prominent source, other plant species also contain hydroxyoctadecenoic acids, although typically in much lower concentrations.

Jatropha gossypifolia , another member of the Euphorbiaceae family, has been identified as a source of hydroxyoctadecenoic acids. ijisrt.com Specifically, an isomeric mixture of hydroxy-octadecenoic acids, including 11-hydroxy-9E-octadecenoic acid, 12-hydroxy-10E-octadecenoic acid, and 12-hydroxy-10Z-octadecenoic acid, has been isolated from the kernel cake of Jatropha curcas, a related species. nih.govresearchgate.net Studies on Jatropha gossypiifolia have also reported the presence of ricinoleic acid in its seed oil. ijisrt.com Furthermore, various hydroxyoctadecenoic acids have been detected in the leaf and stem bark extracts of both Jatropha curcas and Jatropha gossypiifolia. researchgate.netnih.gov

Hevea brasiliensis , the primary source of natural rubber, also contains hydroxyoctadecenoic acids in its seed oil. ijisrt.comresearchgate.net

Grape (Vitis vinifera) and corn (Zea mays) have been reported to contain ricinoleic acid. atamanchemicals.comchemfont.cafoodb.ca In corn, the presence of 13-hydroxyoctadecadienoic acid, a product of linoleic acid metabolism, has also been noted. nih.govescholarship.org Additionally, 12-oxo-phytodienoic acid, a related oxylipin, plays a role in the defense mechanisms of maize. oup.com

The presence of various hydroxy fatty acids has been noted in a range of other plants, though specific isomers are not always detailed.

Fungal and Microbial Origins (e.g., Claviceps purpurea, Pseudomonas cepacia).wikipedia.orgatamanchemicals.comnih.govasm.orgresearchgate.netnih.govsigmaaldrich.com

Hydroxyoctadecenoic acids are not limited to the plant kingdom; they are also produced by various fungi and bacteria.

Claviceps purpurea , the ergot fungus that infects cereals, is a known producer of ricinoleic acid. wikipedia.orgatamanchemicals.comnih.govsigmaaldrich.com The sclerotia of this fungus can accumulate significant levels of ricinoleic acid, sometimes up to 50% of the total fatty acids in the sclerotium oil. nih.gov The biosynthesis of ricinoleic acid in C. purpurea involves a fatty acid hydroxylase (CpFAH) that has been a subject of scientific interest. nih.govsigmaaldrich.com

Pseudomonas cepacia (now classified as Burkholderia cepacia) and other related species are known to produce various hydroxylated fatty acids. nih.govasm.orgresearchgate.net In Pseudomonas cepacia, 2-hydroxyoctadecenoic acid is a component of the more polar fraction of phosphatidylethanolamine, a major phospholipid in this species. nih.govresearchgate.net It is also found esterified to an ornithine amide lipid. nih.gov

Endogenous Presence in Biological Systems and Matrices.benchchem.comnih.govmdpi.com

Hydroxyoctadecenoic acids are also found endogenously in various biological systems, where they can be involved in a range of physiological processes. In mammals, leukotoxin diol (threo-9,10-dihydroxyoctadec-12Z-enoic acid) and isoleukotoxin diols (threo-12,13-dihydroxyoctadec-9Z-enoic acid) are endogenous hydroxy fatty acids that are known to be potent cytotoxins. nih.gov

These compounds are often derived from the oxidation of other fatty acids. nih.gov For instance, when sensory neurons are exposed to heat, hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE, are generated and can activate certain receptors. mdpi.com The presence of these endogenous lipids and their interactions with biological molecules are an active area of research. mdpi.com

The primary natural source for the production of 12-hydroxyoctadecanoic acid, the saturated analogue of ricinoleic acid, is castor oil. This is achieved through the hydrogenation of the double bond in ricinoleic acid.

Data Tables

Table 1: Botanical Sources of Hydroxyoctadecenoic Acids

| Plant Species | Common Name | Primary Hydroxyoctadecenoic Acid(s) | Reference(s) |

| Ricinus communis | Castor Bean | Ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) | wikipedia.orgcsic.esatamanchemicals.comresearchgate.netnih.govmdpi.com |

| Jatropha gossypifolia | Cotton-leaf physicnut | Ricinoleic acid, other hydroxyoctadecenoic acid isomers | nih.govresearchgate.netresearchgate.netnih.govijisrt.com |

| Hevea brasiliensis | Rubber Tree | Hydroxyoctadecenoic acids | ijisrt.comresearchgate.net |

| Vitis vinifera | Grape | Ricinoleic acid | atamanchemicals.comchemfont.cafoodb.ca |

| Zea mays | Corn | Ricinoleic acid, 13-hydroxyoctadecadienoic acid | atamanchemicals.comchemfont.cafoodb.canih.govescholarship.org |

Table 2: Fungal and Microbial Sources of Hydroxyoctadecenoic Acids

| Organism | Type | Primary Hydroxyoctadecenoic Acid(s) | Reference(s) |

| Claviceps purpurea | Fungus | Ricinoleic acid | wikipedia.orgatamanchemicals.comnih.govsigmaaldrich.com |

| Pseudomonas cepacia | Bacterium | 2-Hydroxyoctadecenoic acid | nih.govasm.orgresearchgate.net |

Biosynthesis and Endogenous Metabolic Pathways of Hydroxyoctadecenoic Acids

Enzymatic Pathways in Plants and Microorganisms

The synthesis of hydroxyoctadecenoic acids in plants and microorganisms is a complex process mediated by specific enzymes that ensure the precise placement of hydroxyl groups on fatty acid chains. These hydroxylated fatty acids are then integrated into larger molecules like triacylglycerols and structural biopolymers.

Oleate (B1233923) Hydroxylase Activity and Stereospecificity

The biosynthesis of hydroxylated fatty acids in plants is primarily catalyzed by oleate hydroxylase enzymes. A well-studied example is the oleate 12-hydroxylase from the castor bean (Ricinus communis), which is responsible for synthesizing ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid). nih.govwikipedia.orgcsic.es This enzyme, a type of fatty acyl hydroxylase, introduces a hydroxyl group at the 12th carbon position of oleic acid while it is esterified to phosphatidylcholine. researchgate.net The reaction is highly specific, producing the (R)-enantiomer of the hydroxylated fatty acid. wikipedia.orguniprot.org

Functional analysis of the castor oleate 12-hydroxylase (RcFAH12) in transgenic organisms like yeast and Arabidopsis has confirmed its primary role in hydroxylating oleic acid. csic.es Similarly, an oleate 12-hydroxylase from Lesquerella fendleri (LFAH12) also produces ricinoleic acid in transgenic plants. nih.gov Interestingly, the L. fendleri enzyme exhibits bifunctional activity, capable of acting as both a hydroxylase and a desaturase. nih.gov In the fungus Claviceps purpurea, an oleate hydroxylase (CpFAH12) is involved in the biosynthesis of ricinoleate, exhibiting delta-12 hydroxylase activity on both oleic and palmitoleic acids. uniprot.orgnih.gov These enzymes demonstrate remarkable regio- and stereospecificity, which is crucial for the subsequent metabolic fate of the resulting hydroxy fatty acids. d-nb.info

Integration into Triacylglycerol Biosynthesis

Following their synthesis, hydroxy fatty acids are incorporated into triacylglycerols (TAGs), the primary storage form of lipids in seeds. frontiersin.org This process is critical in plants like the castor bean, where ricinoleic acid can constitute up to 90% of the fatty acids in seed oil TAGs. researchgate.netresearchgate.net The integration into the glycerol (B35011) backbone is facilitated by a series of acyltransferase enzymes in the endoplasmic reticulum. frontiersin.org

The pathway involves the conversion of phosphatidic acid to diacylglycerol (DAG), a key precursor for TAG synthesis. frontiersin.orglibretexts.org The final and often rate-limiting step is catalyzed by diacylglycerol acyltransferase (DGAT), which transfers an acyl group to DAG to form TAG. frontiersin.orgreactome.org Studies on Claviceps purpurea have identified a type II diacylglycerol acyltransferase (CpDGAT2) that shows a preference for ricinoleic acid as an acyl donor, highlighting a specialized mechanism for assembling hydroxylated TAGs. nih.gov Co-expression of the oleate hydroxylase (CpFAH) and CpDGAT2 in yeast led to a significant increase in ricinoleic acid accumulation, confirming the roles of these enzymes in the synthesis and assembly of hydroxylated TAGs. nih.gov

Table 1: Key Enzymes in Hydroxy-Triacylglycerol Biosynthesis

| Enzyme | Function | Organism Example | Reference |

|---|---|---|---|

| Oleate 12-Hydroxylase (FAH12) | Catalyzes the hydroxylation of oleic acid to form ricinoleic acid. | Ricinus communis (Castor Bean) | nih.govcsic.es |

| Diacylglycerol Acyltransferase (DGAT2) | Catalyzes the final step in TAG synthesis, showing preference for ricinoleic acid. | Claviceps purpurea | nih.gov |

| Glycerol-3-phosphate acyltransferase (GPAT) | Initiates TAG assembly by acylating glycerol-3-phosphate. | General Plants | frontiersin.org |

| Lysophosphatidic acid acyltransferase (LPAT) | Adds a second acyl chain to form phosphatidic acid. | General Plants | frontiersin.org |

Role in Biopolymer Synthesis (e.g., Cutin Polymers)

Hydroxy fatty acids are fundamental building blocks of cutin, a hydrophobic polyester (B1180765) that forms the protective outer layer (cuticle) of aerial plant organs. nih.gov Cutin is primarily composed of C16 and C18 ω-hydroxy acids and their mid-chain substituted derivatives (e.g., epoxy and hydroxyl groups), along with glycerol. nih.govacs.orgresearchgate.net

The polymerization process involves the formation of ester cross-links between the hydroxyl and carboxyl groups of these monomeric units. nih.gov While the precise structure of cutin varies between species, typical C18 monomers include 18-hydroxyoctadec-9-enoic acid, 9,10-epoxy-18-hydroxyoctadecanoic acid, and 9,10,18-trihydroxyoctadecanoic acid. researchgate.netdiva-portal.org The presence of hydroxyl groups at various positions allows for the creation of a complex, cross-linked polymer network. acs.org An enzyme known as CUTIN SYNTHASE1 (CUS1) has been identified in tomato as a key catalyst in this polymerization, facilitating the esterification of both primary and secondary alcohol groups of the cutin monomers. nih.gov

Microbial Biotransformation Pathways

Microorganisms provide alternative and highly specific routes for producing hydroxyoctadecenoic acids through the biotransformation of unsaturated fatty acids like linoleic acid and oleic acid.

Linoleic Acid Hydratase-Catalyzed Production (e.g., 10-HOE from Lactiplantibacillus plantarum)

Certain bacteria, particularly lactic acid bacteria, can produce 10-hydroxy-cis-12-octadecenoic acid (10-HOE) from linoleic acid. nih.govnih.gov This reaction is catalyzed by the enzyme linoleic acid hydratase (also referred to as 10-LHT or oleate hydratase). nih.govresearchgate.net Lactiplantibacillus plantarum (formerly Lactobacillus plantarum) is a well-characterized producer of 10-HOE. nih.govfrontiersin.org The enzyme from L. plantarum ZS2058 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme with a molecular weight of approximately 70 kDa. nih.gov

The production of 10-HOE is achieved through the hydration of the cis-9 double bond of linoleic acid. frontiersin.orgresearchgate.net Research has shown that the activity of 10-LHT is optimal at a pH of 6.5 and a temperature of 25 °C. nih.govebi.ac.uk Under optimized conditions, a conversion yield of 47.8% was achieved, producing 2.4 g/L of 10-HOE from a starting concentration of 5 g/L linoleic acid. nih.gov Some linoleate (B1235992) hydratases, such as the one from Lactobacillus rhamnosus, are dependent on the reduced form of FAD (FADH2) for their activity. mdpi.com

Table 2: Microbial Production of 10-Hydroxyoctadecenoic Acid (10-HOE)

| Microorganism | Enzyme | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Lactiplantibacillus plantarum ZS2058 | Linoleic Acid Hydratase (10-LHT) | Linoleic Acid | 10-Hydroxy-cis-12-octadecenoic acid (10-HOE) | FAD-dependent enzyme; optimal pH 6.5, 25°C. Achieved 47.8% conversion. | nih.gov |

| Lactobacillus acidophilus | Linoleate Hydratase | Linoleic Acid | 10-Hydroxy-cis-12-octadecenoic acid (10-HOE) | 10-HOE is a confirmed intermediate in CLA biosynthesis. | researchgate.netnih.gov |

| Bifidobacterium species | Myosin-cross-reactive antigen (MCRA) / Linoleate Hydratase | Linoleic Acid | 10-Hydroxy-cis-12-octadecenoic acid (10-HOE) | Can reversibly convert 10-HOE back to linoleic acid. | nih.gov |

Conversion to Conjugated Linoleic Acid (CLA) Intermediates

Hydroxyoctadecenoic acids, particularly 10-HOE, are key intermediates in the microbial biosynthesis of conjugated linoleic acid (CLA). nih.govnih.gov CLA is a group of positional and geometric isomers of linoleic acid with various reported health benefits. The conversion of linoleic acid to CLA by bacteria like Lactobacillus and Bifidobacterium is not a direct isomerization but a multi-step process. nih.govnih.gov

In many lactobacilli, 10-HOE is the first intermediate in the pathway. nih.govebi.ac.uk It is generated from linoleic acid by a linoleate hydratase. nih.gov Subsequently, 10-HOE can be further metabolized. For instance, in L. plantarum, the pathway involves enzymes like CLA-HY (hydratase), CLA-DH (dehydrogenase), and CLA-DC (decarboxylase) that convert 10-HOE into other intermediates, such as 10-oxo-cis-12-octadecenoic acid, before ultimately forming various CLA isomers. nih.govpnas.org Studies with Lactobacillus acidophilus have shown that after the initial production of 10-HOE, this intermediate is transformed into CLA isomers like cis-9, trans-11-CLA. nih.gov Similarly, research on bifidobacteria has confirmed the role of 10-HOE, demonstrating that these bacteria can generate CLA from 10-HOE by first converting it back to linoleic acid, which is then isomerized to CLA. nih.gov

Multi-Enzyme Cascade Reactions for Functionalized Fatty Acid Generation

The synthesis of functionalized fatty acids, such as ω-hydroxy fatty acids and α,ω-dicarboxylic acids, is increasingly achieved through the strategic design of multi-enzyme cascade reactions. sciepublish.com These one-pot systems offer a green and efficient alternative to traditional chemical synthesis by operating under mild conditions without the need for toxic solvents. sciepublish.comrsc.org

Recent research has focused on developing modular, whole-cell biocatalysts, often using engineered Escherichia coli, to produce valuable bifunctional monomers for polymers like polyesters and polyamides. sciepublish.comrsc.org These systems are constructed by assembling different enzymatic modules, each responsible for a specific conversion. For instance, a typical cascade for producing an ω-amino fatty acid from a fatty acid methyl ester (FAME) might involve three distinct modules:

A ω-Hydroxylation Module (Cell-Hm): This module utilizes a P450 monooxygenase to convert the FAME into an ω-hydroxy fatty acid (ω-HFA). rsc.org

An Amination Module (Cell-Am): This converts the terminal alcohol group into an amine. rsc.org

A Reduction Module (Cell-Rm): This module reduces the carboxyl group to an alcohol. rsc.org

By combining these modules in a product-oriented manner, researchers have successfully synthesized ω-aminododecanoic acid (the monomer for nylon 12) from dodecanoic acid. rsc.org The core of this process often involves a cytochrome P450-based system for the initial ω-hydroxylation, followed by alcohol dehydrogenase (ADH) and ω-transaminase (ω-TA) to introduce the amine group. sciepublish.comrsc.org

A significant challenge in these cascades is the reliance on expensive cofactors like NAD(P)H. sciepublish.com To overcome this, strategies such as cofactor regeneration systems are employed. For example, glucose dehydrogenase (GDH) can be coupled with the P450 enzyme to regenerate NAD(P)H, improving the efficiency of the hydroxylation step. acs.org Other strategies involve engineering cofactor specificity in enzymes or creating self-sufficient regeneration loops within the host organism. rsc.orgacs.org These multilevel optimization strategies, which also include blocking competing metabolic pathways like β-oxidation and improving substrate transport, are crucial for enhancing the efficiency, economy, and sustainability of multi-enzyme cascades. sciepublish.com

Table 1: Examples of Multi-Enzyme Cascade Systems for Fatty Acid Functionalization

| Cascade System Goal | Key Enzymes | Starting Substrate | Product | Reference |

|---|---|---|---|---|

| ω-Amino Fatty Acid Synthesis | CYP153A (Monooxygenase), Alcohol Dehydrogenase (ADH), ω-Transaminase (ω-TA) | Dodecanoic Acid (DDA) | 12-Aminododecanoic Acid (ω-AmDDA) | rsc.org |

| α,ω-Dicarboxylic Acid (DDDA) Synthesis | CYP153A-based module, NADH oxidase (NOX) for cofactor regeneration | Fatty Acids | Dodecanedioic acid (DDDA) | sciepublish.com |

| 10-Hydroxy-2-decenoic Acid (10-HDA) Synthesis | Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, CYP153A33/M228L-CPRBM3, Glucose Dehydrogenase (GDH) | Decanoic Acid | 10-Hydroxy-2-decenoic Acid | acs.org |

| Various Biopolymer Monomers | ω-hydroxylation module (Cell-Hm), amination module (Cell-Am), reduction module (Cell-Rm) | Fatty Acid Methyl Esters (C8, C10, C12) | ω-ADAs, α,ω-diols, ω-amino alcohols, α,ω-diamines | rsc.org |

Exogenous Hydroxy Fatty Acid Metabolism in Mammalian Systems (e.g., Peroxisomal β-Oxidation)

While mitochondria are the primary site for the β-oxidation of most fatty acids, peroxisomes play a crucial role in the metabolism of specific types of lipids that are poor substrates for the mitochondrial machinery. wikipedia.org This includes very-long-chain fatty acids (VLCFAs, >C22), branched-chain fatty acids, and certain hydroxylated fatty acids. wikipedia.orgfrontiersin.org

The metabolism of exogenous hydroxy fatty acids often begins with their conversion to dicarboxylic acids (DCAs) via the action of alcohol and aldehyde dehydrogenases. medsciencegroup.com These DCAs are then transported into the peroxisome for chain-shortening through β-oxidation. medsciencegroup.com The peroxisomal β-oxidation pathway involves a series of enzymatic steps analogous to the mitochondrial process but catalyzed by a distinct set of enzymes. nih.gov

The key steps and enzymes in peroxisomal β-oxidation are:

Acyl-CoA Oxidase (ACOX): The first step is an oxidation catalyzed by ACOX, which introduces a double bond and produces hydrogen peroxide (H₂O₂). This differs from the mitochondrial pathway where acyl-CoA dehydrogenase transfers electrons to the electron transport chain via FAD. frontiersin.org

Multifunctional Enzyme (MFE) or Bifunctional Protein (DBP/LBP): The subsequent hydration and dehydrogenation steps are carried out by a single protein with two activities. In humans, HSD17B4 (also known as D-bifunctional protein) is essential for the oxidation of medium-chain fatty acids within the peroxisome. nih.gov

Thiolase: The final step is the thiolytic cleavage of the ketoacyl-CoA, which releases acetyl-CoA (or propionyl-CoA for odd-chain fatty acids) and a chain-shortened acyl-CoA. This shortened acyl-CoA can then be transported to the mitochondria for complete oxidation. wikipedia.org

The entry of hydroxy fatty acids into this pathway can depend on the position of the hydroxyl group. For instance, 2-hydroxy fatty acids, components of certain sphingolipids, are degraded via a peroxisomal α-oxidation pathway. nih.gov In contrast, recent findings show that 4-hydroxy fatty acids are introduced into peroxisomal (and mitochondrial) β-oxidation through the dual kinase and acyl-CoA dehydrogenase activities of the enzyme ACAD11. nih.govnih.gov Metabolites like 13-hydroxyoctadecadienoic acid (13-HODE) are also known to be chain-shortened via peroxisome-dependent β-oxidation, which may serve as a mechanism for their inactivation and disposal. wikipedia.org

Table 2: Comparison of Mitochondrial and Peroxisomal β-Oxidation

| Feature | Mitochondrial β-Oxidation | Peroxisomal β-Oxidation | Reference |

|---|---|---|---|

| Primary Substrates | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids, branched FAs, dicarboxylic acids, some hydroxy FAs | wikipedia.org |

| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase (ACOX) | frontiersin.org |

| Electron Acceptor (First Step) | FAD (linked to electron transport chain) | O₂, producing H₂O₂ | wikipedia.orgfrontiersin.org |

| Hydratase/Dehydrogenase Steps | Separate enzymes | Multifunctional/Bifunctional Protein (e.g., HSD17B4) | nih.gov |

| Energy Coupling | Directly coupled to ATP synthesis via the electron transport chain | Not directly coupled to ATP synthesis; reducing equivalents may be exported to the cytosol | wikipedia.org |

| End Product | Complete oxidation to acetyl-CoA | Chain-shortening; products (acetyl-CoA, shortened acyl-CoA) are exported for further metabolism | wikipedia.org |

Chemical and Biocatalytic Synthesis Methodologies for Hydroxyoctadecenoic Acids and Their Analogues

Industrial Production Approaches

Industrial-scale production of hydroxy fatty acids primarily relies on the abundant natural resource, castor oil, which is rich in the triglyceride of ricinoleic acid.

The primary industrial route to obtaining 12-hydroxy-9-cis-octadecenoic acid (ricinoleic acid), an isomer of the target compound, is through the processing of castor oil. atamankimya.comwikipedia.org Castor oil is unique among vegetable oils due to its high content of ricinoleic acid, which makes up about 90% of its fatty acid composition. atamankimya.comdbpedia.org The production process involves the hydrolysis of castor oil, a reaction that splits the triglyceride molecules into glycerol (B35011) and free fatty acids. castoroil.in

This hydrolysis is typically achieved through saponification, where the oil is treated with a strong base, such as sodium hydroxide, followed by acidification to liberate the free fatty acids. wikipedia.orgcastoroil.in This process is sometimes referred to as the Colgate-Emery process, which uses high-pressure steam to hydrolyze the fat. nih.gov Following hydrolysis, the resulting mixture of fatty acids is purified. Fractional distillation is employed to separate ricinoleic acid from other fatty acids present in the oil, such as oleic and stearic acid, based on their different boiling points. atamankimya.comcastoroil.in

| Fatty Acid | Percentage by Weight (%) |

|---|---|

| Ricinoleic acid | 86.0 |

| Linoleic acid | 5.3 |

| Oleic acid | 4.1 |

| Stearic acid | 1.5 |

| Palmitic acid | 1.3 |

Transesterification is a widely used industrial process to convert the triglycerides in castor oil directly into fatty acid esters, particularly methyl ricinoleate. oc-praktikum.de This reaction involves treating the oil with an alcohol, most commonly methanol, in the presence of a catalyst. oc-praktikum.de

The process is typically catalyzed by a base, such as sodium methylate. oc-praktikum.de The reaction yields a mixture of fatty acid methyl esters (FAMEs) and glycerol. The lighter ester phase can be separated from the denser glycerol phase. This method is efficient for producing the methyl ester of ricinoleic acid. oc-praktikum.de Enzymatic transesterification using specific lipases, such as those from Geotrichum candidum, has also been developed to selectively produce ricinoleic acid esters from vegetable oil mixtures. google.comgoogle.com These ester derivatives are often more suitable for certain industrial applications than the free fatty acid.

Targeted Chemical Synthesis

Oxidation reactions are a fundamental tool for introducing hydroxyl groups onto the carbon backbone of fatty acids. One common approach involves the oxidation of unsaturated fatty acids like oleic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), can be used to hydroxylate the double bond. For example, the oxidation of oleic acid with cold, alkaline KMnO4 typically results in the formation of 9,10-dihydroxystearic acid. oc-praktikum.de

While direct synthesis of 12-hydroxyoctadec-2-enoic acid via this method from a standard precursor is complex, microbial oxidation presents an alternative. Certain microorganisms can introduce hydroxyl groups at specific positions on a fatty acid chain. For instance, resting cells of Saccharomyces cerevisiae can convert oleic acid into 10-hydroxyoctadecanoic acid. nih.govnih.gov This biocatalytic approach offers a pathway to regio-specific hydroxylation that can be difficult to achieve with conventional chemical methods.

Esterification is a key strategy for modifying the carboxyl group of hydroxy fatty acids, leading to a wide range of derivatives with altered physical and chemical properties. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (like sulfuric acid), is a classic method for producing esters. masterorganicchemistry.com

Beyond simple esterification, various derivatization techniques can be applied to both the carboxyl and hydroxyl groups of the fatty acid. nih.govlibretexts.org The hydroxyl group can be converted into an ether or acylated to form an ester, while the carboxyl group can be transformed into amides or other functional groups. nih.govrestek.com For instance, reacting a hydroxy acid with an anhydride (B1165640) like succinic anhydride can create ester-diacids, which can then be used as monomers for polymerization. nih.gov These strategies are essential for creating novel compounds for research and developing new materials.

| Functional Group | Reaction Type | Reagent Example | Product |

|---|---|---|---|

| Carboxylic Acid | Esterification (Fischer) | Methanol (CH₃OH) / H₂SO₄ | Methyl Ester |

| Carboxylic Acid | Alkylation | Methyl Iodide (CH₃I) | Methyl Ester |

| Hydroxyl | Silylation | BSTFA | Trimethylsilyl (B98337) (TMS) Ether |

| Hydroxyl | Acylation | Acetic Anhydride | Acetate (B1210297) Ester |

Controlling the stereochemistry at the hydroxyl-bearing carbon is crucial, as different enantiomers can have distinct biological activities. Stereoselective synthesis aims to produce a single, desired stereoisomer of a hydroxy fatty acid. nih.govnih.gov A common and effective strategy involves the use of chiral starting materials, such as chiral epoxides. nih.govmdpi.com

In this approach, an organocatalytic step can be used to synthesize a chiral terminal epoxide. This epoxide can then undergo a ring-opening reaction with an appropriate nucleophile, such as an organocuprate or a Grignard reagent. nih.gov This sequence of reactions allows for the construction of the fatty acid chain while precisely setting the stereochemistry of the hydroxyl group. researchgate.net For example, the alkylation of a chiral 1,2-epoxide with a terminally unsaturated Grignard reagent can be a key step in building the carbon skeleton for a specific HFA enantiomer. researchgate.net Such multi-step synthetic routes are vital for producing enantiomerically pure hydroxy fatty acids for detailed biological studies and pharmaceutical development. nih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are fundamental for the separation and purification of 12-hydroxyoctadec-2-enoic acid from complex mixtures, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful tools for the analysis of this compound. The development of robust HPLC and UPLC methods is crucial for achieving accurate quantification and effective purification.

A common approach for the analysis of the related compound, (9Z,12R)-12-hydroxyoctadec-9-enoic acid (ricinoleic acid), involves reverse-phase (RP) HPLC. sielc.com A typical mobile phase consists of a mixture of acetonitrile (B52724) and water. sielc.comresearchgate.net For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. sielc.com UPLC, with its use of smaller particle columns (e.g., 1.7 to 1.8 µm), offers faster analysis times and higher resolution compared to traditional HPLC. nih.govfrontiersin.org UPLC systems have been successfully used for the analysis of various hydroxy fatty acids, often coupled with tandem mass spectrometry (UPLC-ESI-MS/MS) for enhanced sensitivity and specificity. nih.govfrontiersin.org

Method validation is a critical aspect of HPLC and UPLC method development, ensuring the reliability of the analytical results. Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and robustness, as outlined by the International Conference on Harmonization (ICH) guidelines. ejgm.co.uk For instance, a validated HPLC-DAD method for ricinoleic acid demonstrated good linearity over a specific concentration range. researchgate.net

The separation of enantiomers of chiral molecules like this compound often requires specialized chiral stationary phases (CSPs) in HPLC. sigmaaldrich.comjsmcentral.org Polysaccharide-based and Pirkle-brush concept columns are commonly used for the direct resolution of enantiomers. sigmaaldrich.comphenomenex.com Alternatively, derivatization with a chiral reagent can create diastereomers that can be separated on a standard achiral column. sigmaaldrich.comnih.gov

Table 1: Exemplary HPLC/UPLC Method Parameters for Hydroxy Fatty Acid Analysis

| Parameter | HPLC Method | UPLC Method |

|---|---|---|

| Column | Reverse-Phase C18 (4.6 x 150 mm, 5 µm) ejgm.co.uk | Agilent SB-C18 (2.1 x 100 mm, 1.8 µm) frontiersin.org |

| Mobile Phase | Acetonitrile:Water (65:35, v/v) researchgate.net | Gradient of Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) frontiersin.org |

| Flow Rate | 0.8 mL/min researchgate.net | Not specified |

| Detection | Diode-Array Detector (DAD) researchgate.net | ESI-MS/MS frontiersin.org |

| Column Temp. | 25 °C researchgate.net | Not specified |

| Injection Vol. | 20 µL researchgate.net | 2.0 µL mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity assessment of volatile and semi-volatile compounds like this compound. However, due to the low volatility of hydroxy fatty acids, derivatization is a mandatory step to convert them into more volatile forms suitable for GC analysis. marinelipids.canih.gov

A common derivatization procedure involves trimethylsilylation, where active hydrogens in hydroxyl and carboxyl groups are replaced by trimethylsilyl (B98337) (TMS) groups. marinelipids.canih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. marinelipids.ca The successful conversion to TMS ethers is confirmed by the absence of the original underivatized compound in the resulting chromatogram. marinelipids.ca

The GC-MS analysis of the derivatized this compound allows for its separation from other components in a mixture based on their boiling points and interactions with the GC column's stationary phase. The subsequent mass spectrometric analysis provides a fragmentation pattern (mass spectrum) that is characteristic of the molecule, enabling its identification by comparison with spectral libraries or through interpretation of the fragmentation pathways. nih.govresearchgate.net

GC-MS is also instrumental in assessing the purity of a this compound sample. The presence of impurities can be detected as additional peaks in the chromatogram, and their identity can often be determined from their mass spectra. For example, GC-MS can confirm the absence of residual starting materials or by-products from a chemical synthesis. However, it is important to note that GC-MS alone may not be sufficient to distinguish between certain geometric isomers, which may co-elute. marinelipids.ca

Table 2: GC-MS Derivatization and Analysis Parameters for Hydroxy Fatty Acids

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Derivatization | BSTFA, Pyridine | Converts hydroxy and carboxylic acid groups to volatile TMS ethers. | marinelipids.ca |

| GC Column | Fused-silica capillary column (e.g., SPB-1) | Separates derivatized compounds based on volatility. | researchgate.net |

| Ionization Mode | Electron Impact (EI) and Chemical Ionization (CI) | Generates characteristic fragmentation patterns for identification. | researchgate.net |

| Detector | Mass Spectrometer | Detects and identifies fragments based on mass-to-charge ratio. | researchgate.net |

Spectroscopic Identification and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a related compound, (2E)-18-hydroxyoctadec-2-enoic acid, the carboxylic acid proton exhibits a characteristic signal in the highly deshielded region of the spectrum. The alpha-methylene protons, which are adjacent to the carboxyl group, typically appear as a distinct pattern. Protons associated with the terminal hydroxyl group and the adjacent methylene (B1212753) group resonate in the mid-field region of the spectrum. For methyl esters of hydroxy fatty acids, the proton on the hydroxyl-bearing carbon shows a progressive downfield shift as the hydroxyl group moves further from the ester group. aocs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. rsc.org The chemical shifts of these signals are indicative of the carbon's local electronic environment. For instance, the carbonyl carbon of the carboxylic acid group resonates at a significantly downfield chemical shift (typically 170-185 ppm). libretexts.org Carbons involved in a double bond appear in the alkene region (around 115-160 ppm), while the carbon attached to the hydroxyl group is found in the 50-80 ppm range. libretexts.orgoregonstate.edu

Table 3: Typical NMR Chemical Shift Ranges for Functional Groups in Hydroxy Fatty Acids

| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 10.5 - 12.0 | 170 - 185 | libretexts.org |

| Alkene (-CH=CH-) | ~5.3 | 115 - 160 | oregonstate.edu |

| Hydroxyl-bearing Carbon (-CHOH-) | ~3.4 - 4.0 | 50 - 80 | aocs.orgoregonstate.edu |

| Methylene adjacent to COOH (-CH₂-COOH) | ~2.3 - 2.5 | Not specified |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific chemical bonds.

A key feature in the IR spectrum of a hydroxy fatty acid is a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The presence of the carboxylic acid is confirmed by a strong carbonyl (C=O) stretching absorption, typically appearing around 1700-1750 cm⁻¹. The O-H stretch of the carboxylic acid also contributes to the broadness of the absorption in the high-frequency region. The configuration of the double bond can also be inferred from the IR spectrum; for instance, a trans double bond will show specific C=C stretching and out-of-plane bending modes that differ from those of a cis isomer.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) | |

| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1750 |

Mass Spectrometry (MS, ESI-MS, HRMS, FAB-MS)

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and elemental composition of this compound. Various ionization techniques can be employed, each offering specific advantages.

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov This allows for the accurate determination of the molecular weight. For example, in negative ESI-MS, 12-hydroxyoctadec-9-enoic acid shows a precursor ion [M-H]⁻ at an m/z of 297.24. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the compound. This is a powerful tool for confirming the identity of a molecule and distinguishing it from isobaric compounds (compounds with the same nominal mass but different elemental compositions). nih.gov

Fast Atom Bombardment (FAB) is another soft ionization technique that has been used for the analysis of non-volatile compounds like fatty acids. nih.govwikipedia.org In FAB-MS, the sample is mixed with a matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms, leading to the formation of ions. wikipedia.org This technique can also produce [M+H]⁺ or [M-H]⁻ ions, providing molecular weight information. nih.gov

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion, which provides valuable structural information. The resulting fragment ions can help to pinpoint the location of functional groups, such as the hydroxyl group and the double bond, within the fatty acid chain. nih.gov

Table 5: Mass Spectrometry Data for Hydroxyoctadecenoic Acids

| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| LC-ESI-QTOF | Negative | 297.2422 ([M-H]⁻) | 279.2282, 168.0932 | nih.gov |

Table 6: List of Compounds

| Compound Name |

|---|

| This compound |

| (9Z,12R)-12-Hydroxyoctadec-9-enoic acid |

| Acetonitrile |

| Water |

| Formic acid |

| Phosphoric acid |

| (2E)-18-Hydroxyoctadec-2-enoic acid |

| N,O-bis(trimethylsilyl)trifluoroacetamide |

| Pyridine |

Quantitative Analysis Methods (e.g., ELISA, Isotopic Labeling with LC-MS/MS)

The accurate quantification of this compound and other related oxylipins in biological matrices is a significant analytical challenge. This is primarily due to their presence in very low concentrations, their structural similarity to numerous other endogenous fatty acid metabolites, and their inherent instability. pharmascholars.com To address these challenges, researchers have employed various analytical techniques, with enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), particularly when coupled with isotopic labeling, being the most prominent.

Enzyme-Linked Immunosorbent Assay (ELISA)

For a considerable period, immunoassays like ELISA were widely used for the quantification of oxylipins, largely because of their high sensitivity, which allows for the detection of sub-picomole amounts. pharmascholars.comnih.gov ELISA operates on the principle of antigen-antibody recognition, where a specific antibody binds to the target analyte.

However, the utility of ELISA for the precise quantification of specific oxylipins is hampered by several significant limitations:

Lack of Specificity: A major drawback is the potential for immunological cross-reactivity. nih.gov Due to the high structural similarity among oxylipin isomers, it is exceptionally difficult to produce antibodies that can uniquely distinguish one from another. pharmascholars.comnih.gov For instance, an antibody designed for one eicosanoid may cross-react with others, leading to inaccurate and often inflated measurements. nih.gov

Matrix Interference: Biological samples such as plasma are complex. Plasma proteins can bind to eicosanoids, which can diminish the sensitivity of the immunoassay. pharmascholars.comnih.gov

Limited Scope: Immunoassays are typically designed to measure only a single metabolite at a time, which is a disadvantage when studying the complex interplay of the entire oxylipin profile. nih.gov

Comparative studies have highlighted these disadvantages. Research has shown that oxylipin levels determined by ELISA can be significantly higher and more variable than those measured by the more specific LC-MS/MS method. nih.govresearchgate.net Consequently, LC-MS/MS has largely superseded immunoassays for the definitive quantification of oxylipins in complex biological samples. nih.gov

| Parameter | ELISA (Enzyme-Linked Immunosorbent Assay) | Isotopic Labeling with LC-MS/MS |

|---|---|---|

| Principle | Antigen-antibody recognition. nih.gov | Chromatographic separation followed by mass-based detection and quantification using isotopically labeled internal standards. nih.govnih.gov |

| Specificity | Low; prone to cross-reactivity with structurally similar oxylipins. pharmascholars.comnih.gov | High; can distinguish between isomers and isobars. nih.govlipidmaps.org |

| Sensitivity | High (sub-picomole levels), but can be diminished by matrix effects. pharmascholars.comnih.gov | Very high; limits of quantification can be in the picomolar to nanomolar range (pg to fg on column). nih.govacs.org |

| Multiplexing | Typically measures only a single analyte per assay. nih.gov | Capable of quantifying dozens to hundreds of analytes in a single run. nih.govnih.gov |

| Accuracy | Can provide inflated and more variable results compared to LC-MS/MS. nih.govresearchgate.net | High accuracy and precision due to the use of stable isotope-labeled internal standards that correct for matrix effects and sample loss. nih.gov |

Isotopic Labeling with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Currently, LC-MS/MS is considered the gold standard for the quantitative analysis of oxylipins. pharmascholars.comnih.gov This powerful technique combines the superior separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the exceptional sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov The method involves separating the complex mixture of molecules in a sample, ionizing them, and then identifying and quantifying them based on their unique mass-to-charge ratios and fragmentation patterns. nih.gov

The robustness and accuracy of LC-MS/MS quantification are significantly enhanced by the use of stable isotope labeling. nih.gov In this approach, a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) (²H) or carbon-13 (¹³C)) is added to the sample as an internal standard at the beginning of the sample preparation process. nih.govwikipedia.orgnih.gov This internal standard is chemically identical to the target analyte but has a different mass, allowing the mass spectrometer to distinguish between them. By measuring the ratio of the endogenous analyte to the isotopic standard, precise quantification can be achieved, as the standard internally corrects for any analyte loss during sample extraction and purification, as well as for any suppression or enhancement of the signal by the sample matrix during analysis. nih.gov

A typical LC-MS/MS workflow for oxylipins involves solid-phase extraction (SPE) to isolate lipids from the biological matrix, followed by chromatographic separation on a reverse-phase column and detection using a mass spectrometer operating in multiple reaction-monitoring (MRM) mode. nih.govmdpi.com The MRM mode provides excellent specificity and sensitivity by monitoring for a specific precursor-to-product ion transition for each analyte. lipidmaps.org

| Parameter | Description |

|---|---|

| Chromatography | Reverse-Phase Ultra-High-Performance Liquid Chromatography (UPLC) nih.gov |

| Column | C18 column (e.g., Acquity UPLC BEH C18) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water or 12 mM ammonium (B1175870) acetate (B1210297) solution with acetic acid. nih.govmdpi.com |

| Mobile Phase B | Acetonitrile or Acetonitrile/Water/Acetic Acid mixture. nih.govmdpi.com |

| Flow Rate | 0.35 - 0.5 mL/min nih.govmdpi.com |

| Detection | Tandem Mass Spectrometer (e.g., Triple Quadrupole) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) in negative ion mode nih.gov |

| Scan Type | Multiple Reaction Monitoring (MRM) or Scheduled MRM (sMRM) lipidmaps.orgnih.gov |

The validation of these methods demonstrates their suitability for quantitative analysis. Research findings show excellent linearity, recovery, and precision for the quantification of various oxylipins.

| Validation Parameter | Typical Performance Metric | Reference |

|---|---|---|

| Linearity (R²) | > 0.990 - 0.999 | nih.govmdpi.comnih.gov |

| Lower Limit of Quantification (LLOQ) | 0.01 - 1.25 ng/mL | acs.org |

| Recovery | 87.25% – 119.44% | mdpi.comnih.gov |

| Precision (RSD%) | < 7% - 20% | nih.govmdpi.comnih.gov |

Biological Activities and Mechanisms of Action of Hydroxyoctadecenoic Acids Non Human and in Vitro Studies

Anti-inflammatory and Immunomodulatory Effects

Modulation of Specific Molecular Targets and Signaling Pathways

In vitro studies have revealed that hydroxyoctadecenoic acids can exert anti-inflammatory effects by modulating key signaling pathways. For instance, 10-hydroxy-cis-12-octadecenoic acid (HYA), a gut microbial metabolite of linoleic acid, has been shown to inhibit the phosphorylation of ERK (extracellular signal-regulated kinases) induced by lipopolysaccharide (LPS) in microglial cells. ebi.ac.uk This suggests that its anti-inflammatory actions may be mediated through the inhibition of ERK activation. ebi.ac.uk However, it did not affect the translocation of p65, a subunit of NF-κB, IκB degradation, or the phosphorylation of p38 or JNK. ebi.ac.uk

The mechanism of action for some hydroxy fatty acids involves their interaction with specific molecular targets and pathways. These interactions can modulate cellular processes like signal transduction and gene expression. The hydroxyl groups of these fatty acids can participate in hydrogen bonding, which can influence their biological activity.

Influence on Cytokine Expression (e.g., TNFR2) and Cellular Activation (e.g., microglial cells)

Research has demonstrated that 10-hydroxy-cis-12-octadecenoic acid (HYA) can suppress the expression of TNF receptor 2 (TNFR2) mRNA and protein in Caco-2 cells and colonic tissue. ebi.ac.uk TNFR2 is a crucial protein in promoting and maintaining immune tolerance. frontiersin.org Its activation can lead to anti-inflammatory effects and immune regulation. frontiersin.org

In studies using BV-2 microglial cells, a cell line used to model neuroinflammation, it was found that (±)-10-hydroxy-12(Z)-Octadecenoic acid at a concentration of 30 µM inhibits LPS-induced nitric oxide (NO) production and increases in inducible NO synthase (iNOS) levels. caymanchem.comaccegen.com Furthermore, this compound was found to inhibit ERK phosphorylation in these cells, suggesting a mechanism for its anti-inflammatory effects. ebi.ac.ukcaymanchem.com Chronic activation of microglia is thought to contribute to the pathogenic mechanisms of many neurodegenerative diseases. mdpi.com

Antimicrobial and Antifungal Properties (e.g., Activity against Bacteria, Fungi, Harmful Microalgae)

Several hydroxyoctadecenoic acids have demonstrated antimicrobial and antifungal properties. Ricinoleic acid, or (9Z,12R)-12-hydroxyoctadec-9-enoic acid, is a primary component of castor oil and is known for its antimicrobial activity. atamanchemicals.com Its unique polarity, due to the hydroxyl group, is a key feature. atamanchemicals.com

Studies on (±)-(E)-12-hydroxyoctadec-10-enoic acid (HOEA), isolated from the red alga Tricleocarpa jejuensis, have shown cytotoxic effects against various organisms, including Gram-positive bacteria and harmful microalgae. researchgate.netnih.govmdpi.com The presence of the hydroxyl group appears to be important for this cytotoxicity. nih.gov This compound has been shown to be effective against the harmful red tide microplankton Chattonella antiqua. nii.ac.jp The algicidal activity of certain bacteria is attributed to the production of alga-lysing substances. nih.gov

The antifungal properties of some hydroxy fatty acids have also been noted. ebi.ac.uk For example, undecylenic acid, which is derived from ricinoleic acid, possesses antifungal properties. smolecule.com

Metabolic Regulation and Lipid Homeostasis

Impact on Lipogenesis and Triacylglycerol Levels in Hepatocytes

In vitro studies using HepG2 liver cells have shown that certain gut microbial fatty acid metabolites can influence lipogenesis. ebi.ac.uk Specifically, 10-hydroxy-12(Z)-octadecenoic acid (HYA) was found to significantly decrease the mRNA expression of sterol regulatory element binding protein-1c (SREBP-1c) induced by a synthetic liver X receptor α (LXRα) agonist. ebi.ac.uk These fatty acids also down-regulated the mRNA expression of lipogenic genes by suppressing LXRα activity and inhibiting SREBP-1 maturation. ebi.ac.uk This suggests a role for these metabolites in reducing triacylglycerol levels in hepatocytes. ebi.ac.uk

The assembly of triacylglycerols (TAGs) containing hydroxy fatty acids is a complex process. In plants engineered to produce ricinoleic acid (12-hydroxyoctadec-cis-9-enoic acid), this unusual fatty acid is incorporated into TAG. cdnsciencepub.comresearchgate.net

Interaction with Free Fatty Acid Receptors (e.g., GPR40)

Free fatty acid receptors (FFARs), such as GPR40 (also known as FFAR1), are involved in various physiological functions, including metabolic regulation. mdpi.comwikipedia.org GPR40 is a receptor for medium and long-chain fatty acids. mdpi.com

Studies have shown that 10-hydroxy-cis-12-octadecenoic acid (HYA) significantly up-regulates the expression of GPR40 in Caco-2 cells. ebi.ac.uk It also induced intracellular calcium responses in HEK293 cells expressing human GPR40 with higher sensitivity than its precursor, linoleic acid. ebi.ac.uk The barrier-recovering effects of HYA in these cells were nullified by a GPR40 antagonist, indicating the receptor's crucial role. ebi.ac.uk The number and position of hydroxyl groups on fatty acids play a key role in their agonist activities on GPR40. nih.gov

GPR40 is expressed in various tissues, including the pancreas, intestine, and brain, and is involved in regulating the secretion of incretins like GLP-1, which control appetite and glucose metabolism. nih.govfrontiersin.org

Contribution to Fatty Acid Metabolism and Energy Storage

While direct metabolic studies on 12-hydroxyoctadec-2-enoic acid are limited, its structural classification as a long-chain hydroxy fatty acid allows for inferences based on related compounds. Its close structural isomer, ricinoleic acid ((9Z,12R)-12-hydroxyoctadec-9-enoic acid), is recognized for its role as an energy source and its contribution to energy storage. atamanchemicals.comfoodb.ca Fatty acids are fundamental to energy metabolism, primarily through the process of β-oxidation.

Triglycerides composed of ricinoleic acid, known as triricinolein, are involved in lipid and fatty acid metabolism, serving as a form of energy storage. foodb.ca In general, long-chain fatty acids are stored as triglycerides in adipose tissue and can be mobilized and broken down to provide energy when needed. The metabolic fate of this compound is expected to follow similar pathways, although specific enzyme affinities and rates of turnover have yet to be elucidated.

Cellular and Tissue-Level Responses (e.g., Barrier-Restoring Effects on Epithelial Cells, Cardiac Effects on Papillary Muscles)

Research into the specific cellular and tissue-level effects of this compound is still emerging. However, studies on its isomers provide significant insights into its potential biological activities.

A notable isomer, 10-hydroxy-cis-12-octadecenoic acid (HYA), has demonstrated protective effects on epithelial barriers. ebi.ac.uk In in vitro models using Caco-2 intestinal cells, HYA was found to ameliorate barrier impairment. ebi.ac.uk This was achieved by preventing the degradation of key junctional proteins, E-cadherin and β-catenin. ebi.ac.uk Furthermore, studies on a mouse model of periodontitis showed that oral administration of HYA suppressed bacteria-induced degradation of E-cadherin in gingival tissue. ebi.ac.uk

Another isomer, 10-hydroxy-12(Z)-octadecenoic acid (10-OHODA), has been shown to exert effects on cardiac muscle tissue. In studies using isolated guinea-pig papillary muscles, 10-OHODA induced a decrease in muscular tension. ebi.ac.uk A statistically significant inhibitory effect on the contractile force of the papillary muscle was observed at a concentration of 300 microM. ebi.ac.uk This suggests that certain hydroxyoctadecenoic acids can influence cardiovascular function at the tissue level. ebi.ac.uk

| Compound | Biological System | Observed Effect | Reference |

|---|---|---|---|

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | Caco-2 intestinal epithelial cells | Ameliorates barrier impairment; prevents degradation of E-cadherin and β-catenin. | ebi.ac.uk |

| 10-hydroxy-12(Z)-octadecenoic acid (10-OHODA) | Isolated guinea-pig papillary muscle | Decreased muscular tension and contractile force. | ebi.ac.uk |

Enzyme Modulation (e.g., Inhibition of Cytochrome P450ω-hydroxylase)

The interaction of hydroxy fatty acids with enzyme systems is a key aspect of their biological function. Cytochrome P450 (CYP) enzymes, particularly the ω-hydroxylase family, are responsible for metabolizing fatty acids. nih.govwikipedia.org These enzymes add a hydroxyl group to the terminal (ω) carbon of a fatty acid, a crucial step in certain metabolic pathways. wikipedia.org

While direct inhibition of CYP ω-hydroxylase by this compound has not been specifically documented, research on analogous structures suggests a potential for interaction. A study on 12-hydroxy-16-heptadecynoic acid, a molecule that also contains a 12-hydroxy group, demonstrated selective inactivation of cytochrome P450 4A4, a pulmonary CYP enzyme that performs ω-hydroxylation of prostaglandins. nih.gov This finding indicates that fatty acids with a hydroxyl group at the C12 position can act as inhibitors of certain CYP450 enzymes. nih.gov The dimethyl analog of this compound, designed to resist β-oxidation, was also an effective inactivator of the purified enzyme, highlighting the potential for such structures to serve as in vivo inhibitors. nih.gov

Role as Signaling Molecules in Biological Systems

There is growing evidence that hydroxy fatty acids function as important signaling molecules, mediating various physiological responses. The structural isomer 10-hydroxy-cis-12-octadecenoic acid (HYA) has been identified as a ligand for the G protein-coupled receptor 40 (GPR40), a known fatty acid receptor. ebi.ac.uk Activation of GPR40 by HYA was shown to inhibit epithelial barrier impairment in gingival cells and was linked to the amelioration of intestinal epithelial barrier dysfunction through a GPR40-MEK-ERK pathway. ebi.ac.uk

Furthermore, related dihydroxy fatty acids, such as 9,10-hydroxyoctadec-12(Z)-enoic acid and 12,13-hydroxyoctadec-9(Z)-enoate, have been identified as natural ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor in metabolic regulation. ahajournals.org The ability of these related lipids to bind to and activate critical signaling receptors like GPR40 and PPARγ suggests that this compound may also possess signaling capabilities, potentially influencing pathways involved in inflammation and metabolism. ebi.ac.uk

| Compound/Class | Receptor/Pathway | Biological System | Observed Effect | Reference |

|---|---|---|---|---|

| 10-hydroxy-cis-12-octadecenoic acid (HYA) | GPR40 | Gingival epithelial cells; Caco-2 cells | Inhibited barrier impairment; activated GPR40-MEK-ERK pathway. | ebi.ac.uk |

| Dihydroxy fatty acids (9,10-DHOME & 12,13-DHOME) | PPARγ | Adipose tissue (mouse model) | Identified as natural ligands. | ahajournals.org |

Structure Activity Relationship Sar Studies of Hydroxyoctadecenoic Acids and Their Analogues

Influence of Hydroxyl Group Position and Stereochemistry on Bioactivity

The position of the hydroxyl group along the fatty acid chain is a critical determinant of biological activity. Studies on various hydroxy fatty acids have demonstrated that the location of this functional group can significantly impact their effects. For instance, in a study on the algicidal activity of C18 hydroxy unsaturated fatty acids, the presence of a hydroxyl group was found to be a key structural element for this bioactivity. nih.gov Similarly, the cytotoxic effects of (E)-12-hydroxyoctadec-10-enoic acid (HOEA) on U937 leukemia cells were largely attributed to the 12-hydroxy group, as its non-hydroxylated counterpart, elaidic acid, showed significantly weaker effects. nih.gov

The stereochemistry of the hydroxyl group (R or S configuration) can also modulate bioactivity, although its influence may vary depending on the specific compound and the biological endpoint being measured. For example, in the case of 9-hydroxyoctadecadienoic acid (9-HODE), both 9(S)-HODE and 9(R)-HODE isomers are formed in nature and exhibit overlapping, yet not identical, biological activities. wikipedia.org Enzymes like cyclooxygenases (COX-1 and COX-2) and cytochrome P450s can produce different ratios of these stereoisomers. wikipedia.org However, a study on the cytotoxic activity of (E)-13-hydroxy-10-oxo-11-octadecenoic acid and its lactone found no significant difference between the S and R enantiomers against P388 mouse leukemia cells, suggesting that for this particular compound and cell line, the stereochemistry at the hydroxyl-bearing carbon did not influence its cytotoxicity. tandfonline.com In contrast, for certain alkyl phosphocholines (APCs), the unnatural S-configured compounds showed higher cytotoxic activity compared to the natural R-configured counterparts. iiarjournals.org

The proximity of the hydroxyl group to other functional groups, such as double bonds, can also be a significant factor. In some cases, a hydroxyl group adjacent to a double bond is a crucial structural feature for toxicity. nih.gov

Table 1: Influence of Hydroxyl Group on Bioactivity

| Compound/Feature | Bioactivity | Key Finding |

| C18 Hydroxy Unsaturated Fatty Acids | Algicidal | The hydroxyl group is an important structural element for activity. nih.gov |

| (E)-12-hydroxyoctadec-10-enoic acid (HOEA) | Cytotoxicity (U937 cells) | The 12-hydroxy group is crucial for cytotoxicity. nih.gov |

| 9-Hydroxyoctadecadienoic acid (9-HODE) | Various biological activities | Both (S) and (R) stereoisomers are active, with overlapping but not identical effects. wikipedia.org |

| (E)-13-hydroxy-10-oxo-11-octadecenoic acid | Cytotoxicity (P388 cells) | Stereochemistry (S vs. R) of the hydroxyl group did not significantly affect activity. tandfonline.com |

| Alkyl Phosphocholines (APCs) | Cytotoxicity | Unnatural (S)-configured APCs were more cytotoxic than natural (R)-configured ones. iiarjournals.org |

| Isomeric Hydroxy Fatty Acids | Toxicity | A hydroxyl group adjacent to a double bond was identified as a key feature for toxicity. nih.gov |

Impact of Double Bond Position and Configuration (cis/trans) on Functional Properties

The position and geometric configuration (cis or trans) of the double bond in the alkyl chain of hydroxyoctadecenoic acids are also pivotal in defining their functional properties. The presence of a double bond, in conjunction with a hydroxyl group, has been shown to be an important structural element for algicidal activity. nih.gov

The configuration of the double bond can significantly influence bioactivity. For instance, in a study comparing cis and trans isomers of menaquinone-7 (B21479) (a vitamin K2 isomer), the trans isomer demonstrated a higher capacity for carboxylation, a key biological function. nih.gov While the cis isomer also showed some activity, it was to a much lesser extent. nih.gov This suggests that the spatial arrangement of the molecule, dictated by the double bond configuration, is critical for its interaction with biological targets. For many peptide bonds, the trans configuration is energetically favored over the cis configuration. dovepress.com

The position of the double bond can also affect biological activity, although its influence may be less pronounced than the number of double bonds. In a study on the aggregation of bovine platelets, the position of the double bond in mono cis-unsaturated fatty acids had less influence on their inhibitory effects than the number of double bonds. nih.gov However, the location of unsaturation is a critical structural feature that can provide insights into biochemical synthesis pathways and disease pathology. nih.gov For example, the enzymatic interconversion of oleic acid (cis-Δ9-octadecenoic acid) to trans-10-octadecenoic acid is a stereospecific process.

Table 2: Impact of Double Bond on Functional Properties

| Feature | Bioactivity/Property | Key Finding |

| Double Bond Presence | Algicidal Activity | A double bond, along with a hydroxyl group, is an important structural element. nih.gov |

| trans vs. cis Configuration (Menaquinone-7) | Carboxylation | The trans isomer showed significantly higher activity than the cis isomer. nih.gov |

| trans vs. cis Configuration (Peptide Bonds) | Stability | The trans configuration is generally more stable. dovepress.com |

| Double Bond Position (Mono cis-Unsaturated Fatty Acids) | Platelet Aggregation Inhibition | Position had less influence than the number of double bonds. nih.gov |

| Double Bond Position | General Biological Function | The site of unsaturation is a critical structural feature influencing biochemical pathways. nih.gov |

Effects of Alkyl Chain Length and Saturation on Biological Activity

The length and degree of saturation of the alkyl chain are fundamental structural parameters that modulate the biological activity of fatty acids and their derivatives. There is often a direct correlation between the length of the fatty acid chain and certain biological effects. For instance, in long-acting glucagon-like peptide-1 (GLP-1) derivatives, an increase in the fatty acid chain length led to a longer half-life in vivo. acs.org Similarly, the inhibitory effects of mono cis-unsaturated fatty acids on platelet aggregation increased with an increase in their alkyl chain length. nih.gov

The degree of saturation also plays a crucial role. Saturated fatty acids generally have different properties compared to their unsaturated counterparts. For example, saturated fatty alkanolamides demonstrated higher cytotoxic and antimicrobial activity than unsaturated ones, with longer saturated chains being more advantageous. ekb.eg Conversely, the presence of unsaturation can enhance certain activities. Cis-unsaturated fatty acids with two or more double bonds were more potent inhibitors of platelet aggregation than mono-unsaturated ones. nih.gov

The physical properties of fatty acids, such as their melting and boiling points, increase with chain length. epa.gov The balance between the hydrophilic and lipophilic properties, which is influenced by chain length and saturation, is critical for the functional activities of these molecules, including their ability to interact with cell membranes. epa.gov

Table 3: Effects of Alkyl Chain on Bioactivity

| Structural Feature | Bioactivity/Property | Key Finding |

| Increasing Alkyl Chain Length (GLP-1 Derivatives) | In vivo Half-life | A direct correlation was observed between increasing chain length and longer half-life. acs.org |

| Increasing Alkyl Chain Length (Mono cis-Unsaturated Fatty Acids) | Platelet Aggregation Inhibition | Inhibitory effects increased with longer alkyl chains. nih.gov |

| Saturation (Fatty Alkanolamides) | Cytotoxicity & Antimicrobial Activity | Saturated alkanolamides were more active, with longer chains being more potent. ekb.eg |

| Unsaturation (Fatty Alkanolamides) | Cytotoxicity & Antimicrobial Activity | The presence of a double bond decreased activity. ekb.eg |

| Unsaturation (cis-Unsaturated Fatty Acids) | Platelet Aggregation Inhibition | Fatty acids with two or more double bonds were more inhibitory than mono-unsaturated ones. nih.gov |

Elucidation of Key Structural Elements for Specific Activities (e.g., algicidal, cytotoxic)

Specific biological activities of hydroxyoctadecenoic acids and their analogs are often linked to a combination of key structural elements. For algicidal activity, studies have pinpointed the necessity of both a hydroxyl group and a double bond in the C18 fatty acid chain. nih.gov The synergistic effect of these two functional groups appears to be crucial for the potent algicidal properties observed.

In the context of cytotoxicity, the presence of a hydroxyl group is a recurring theme. As mentioned earlier, the cytotoxicity of (E)-12-hydroxyoctadec-10-enoic acid (HOEA) against U937 cells is largely dependent on its 12-hydroxy group. nih.gov Furthermore, a study on various fatty acid derivatives found that the presence of oxygen-containing groups at the 13-position and/or 10-position of an octadecenoic acid backbone enhanced cytotoxicity compared to the parent linoleic acid. tandfonline.com This suggests that the position and type of oxygen-containing functional groups are critical for this activity.

Table 4: Key Structural Elements for Specific Activities

| Activity | Key Structural Elements | Compound Example |

| Algicidal | Hydroxyl group and a double bond in a C18 chain. nih.gov | C18 hydroxy unsaturated fatty acids |

| Cytotoxicity | Hydroxyl group. nih.gov | (E)-12-hydroxyoctadec-10-enoic acid (HOEA) |

| Cytotoxicity | Oxygen-containing groups at specific positions (e.g., C-10, C-13). tandfonline.com | (E)-13-hydroxy-10-oxo-11-octadecenoic acid |

| Cytotoxicity | Lactone moiety and an enone system. tandfonline.com | (E)-10-oxo-11-octadecen-13-olide |

Computational Modeling and Theoretical Frameworks for SAR Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a powerful computational tool for predicting the biological activities of chemical compounds based on their structural and physicochemical properties. sysrevpharm.orgnih.gov This approach is particularly valuable in the study of fatty acids and their derivatives, where a vast number of isomers and analogs can exist.

QSAR models are developed by establishing a statistical correlation between the structural descriptors of a series of compounds and their experimentally determined biological activities. sysrevpharm.org These models can then be used to predict the activities of new or untested compounds, thereby guiding the rational design of more potent and selective molecules. nih.gov Various machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM), are employed in QSAR studies. sysrevpharm.orgnih.gov

For hydroxy fatty acids, QSAR can help elucidate the complex relationships between structural features—such as hydroxyl group position, double bond configuration, and alkyl chain length—and their biological effects. nih.gov For example, pharmacophore modeling, a component of QSAR, can identify the essential 3D arrangement of functional groups required for binding to a specific biological target. niscpr.res.in These models often consider features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. niscpr.res.in

The application of deep learning and graphical neural networks in QSAR is a more recent advancement, offering the potential for more accurate predictions by capturing intricate patterns in the data. mdpi.com These computational frameworks provide a theoretical basis for understanding and predicting the SAR of hydroxyoctadecenoic acids, complementing experimental studies and accelerating the discovery of new bioactive compounds.

Biotechnological and Industrial Applications of Hydroxyoctadecenoic Acids

Renewable Chemical Feedstocks for Polymer and Material Science Applications

The dual functionality of 12-Hydroxyoctadec-2-enoic acid, with its carboxylic acid and hydroxyl groups, positions it as a valuable monomer for the synthesis of polyesters and other polymers. These bio-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics.

Production of Biodegradable Polymers and Surfactants

Hydroxy fatty acids are recognized as important intermediates for the production of bioplastics. researchgate.net The presence of both a hydroxyl and a carboxyl group allows for polyesterification, leading to the formation of biodegradable polymers. While specific research on the polymerization of this compound is not extensively documented, the general class of hydroxy fatty acids is utilized for producing polymers with advantages such as biocompatibility and flexibility. researchgate.net For instance, polymers derived from hydroxy fatty acids can be incorporated into polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters produced by various bacteria. westminster.ac.uk

The amphiphilic nature of this compound, stemming from its polar hydroxyl and carboxyl groups and its nonpolar hydrocarbon chain, suggests its potential application in the production of surfactants. Surfactants are crucial components in detergents, emulsifiers, and foaming agents. Bio-based surfactants are increasingly sought after to replace synthetic ones due to their lower environmental impact.

Synthesis of High-Performance Lubricants and Coatings

Hydroxy fatty acids are attractive feedstocks for the production of high-performance lubricants and coatings. atamanchemicals.comchembk.comchemsrc.com The hydroxyl group can enhance the lubricity and oxidative stability of the resulting lubricant. While much of the existing industrial application centers on ricinoleic acid, the structural similarities suggest that this compound could also be a valuable component in the formulation of industrial lubricants. solubilityofthings.com

Intermediates for Specialty Polymers (e.g., Nylon-11 precursors like sebacic acid)

The chemical structure of certain hydroxy fatty acids allows for their cleavage into dicarboxylic acids and other valuable chemical intermediates. A well-known example is the production of sebacic acid from ricinoleic acid, which serves as a precursor for the synthesis of nylon-11. wikipedia.org While the specific cleavage products of this compound are not as widely studied, its potential as a source for unique dicarboxylic acids and other specialty polymer precursors remains an area for further investigation.

Biofuel Production (e.g., Biodiesel Components)

The quest for renewable energy sources has driven research into the use of fatty acids for biofuel production. Fatty acid methyl esters (FAMEs) are the primary components of biodiesel. rsc.org Non-edible vegetable oils are a significant source of fatty acids for biodiesel production. researchgate.net While specific studies on the conversion of this compound to biodiesel are limited, its nature as a fatty acid makes it a theoretical candidate for transesterification to produce biodiesel. The properties of the resulting biodiesel would be influenced by the presence of the hydroxyl group and the position of the double bond.

Green Chemistry Applications (e.g., Capping Agent in Nanomaterials Synthesis)

In the field of green chemistry, there is a growing interest in using bio-based molecules for the synthesis of nanomaterials. nih.govjchemrev.com Fatty acids can act as capping agents, which control the growth and stabilize nanoparticles. atamanchemicals.com This "green synthesis" approach offers a more environmentally friendly alternative to traditional chemical synthesis methods. frontiersin.org The functional groups of this compound could potentially be utilized in such applications, contributing to the development of more sustainable nanotechnology.

Applications in Animal Nutrition and Feed Additives

Information on this compound as a Biopharmaceutical Precursor is Not Available in Publicly Accessible Scientific Literature

Despite a comprehensive search of scientific databases and research literature, no specific information was found regarding the use of this compound as a precursor for biopharmaceutical intermediates and derivatives. The requested content for the section "8.5. Precursors for Biopharmaceutical Intermediates and Derivatives" focusing solely on this specific compound cannot be generated due to a lack of available data.

The scientific literature extensively covers other isomers of hydroxyoctadecenoic acid, such as ricinoleic acid (12-hydroxyoctadec-9-enoic acid), and their applications in various industrial and potential pharmaceutical contexts. google.comniscpr.res.inatamanchemicals.comnih.govnih.govgerli.comnih.gov For instance, ricinoleic acid is a well-documented precursor for a variety of derivatives, some with demonstrated biological activities. niscpr.res.inatamanchemicals.com However, this information falls outside the strict scope of the requested article on this compound.

Similarly, while there is research on other related hydroxy fatty acids and their enzymatic conversions, none of the retrieved documents specifically mention the compound . researchgate.netsmolecule.comresearchgate.net

Therefore, no data tables or detailed research findings on the biotechnological and industrial applications of this compound as a precursor for biopharmaceutical intermediates can be provided.

Future Research Directions and Emerging Paradigms for Hydroxyoctadecenoic Acid Research

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A fundamental gap in our understanding of 12-hydroxyoctadec-2-enoic acid is the incomplete picture of its biosynthesis. While lipoxygenase (LOX) and cytochrome P450 (CYP) monooxygenase pathways are known to produce related hydroxy fatty acids, the specific enzymes and reaction sequences leading to the formation of the 2-enoic acid structure, particularly in microorganisms, remain largely uncharacterized. Future research must prioritize the discovery and characterization of these novel enzymatic pathways.

Key research initiatives will include:

Genome Mining and Bioinformatic Analysis: Systematically screening the genomes of known producer organisms (e.g., Pseudomonas aeruginosa, certain fungal species) for gene candidates. This involves searching for sequences with homology to known fatty acid hydratases, hydroxylases, isomerases, and desaturases, which could act in concert to convert precursors like oleic acid into the final product.

Functional Genomics: Employing targeted gene knockout (e.g., via CRISPR-Cas9) or gene silencing (RNAi) in producer organisms. By analyzing the lipidome of these modified strains using high-resolution mass spectrometry, researchers can directly link specific genes to the loss of this compound production, thereby validating their role in the biosynthetic pathway.

Enzyme Prospecting and In Vitro Reconstruction: Heterologous expression of candidate enzymes in hosts like E. coli, followed by purification and in vitro assays. This will allow for the precise determination of substrate specificity, reaction kinetics, and cofactor requirements, ultimately enabling the reconstruction of the entire biosynthetic cascade from precursor to product. A central question is whether a single multifunctional enzyme or a multi-protein complex is responsible for the hydroxylation and subsequent isomerization/desaturation steps.

Table 9.1: Prospective Enzyme Classes and Research Strategies for Biosynthesis Elucidation

| Enzyme Class | Hypothesized Role in 12-HO-2-OEA* Biosynthesis | Proposed Research Methodology | Key Outcome |